



A Technical Guide to Liproxstatin-1: A Potent **Inhibitor of Ferroptosis**

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Compound of Interest		
Compound Name:	Liproxstatin-1-15N	
Cat. No.:	B12379280	Get Quote

Disclaimer: This technical guide focuses on the extensive preliminary research available for Liproxstatin-1. As of the latest literature review, no specific preliminary studies utilizing **Liproxstatin-1-15N** have been identified. The information presented herein on the parent compound, Liproxstatin-1, provides the fundamental knowledge essential for researchers, scientists, and drug development professionals interested in its potential applications, including those involving its isotopically labeled forms. The use of ¹⁵N-labeled compounds, such as **Liproxstatin-1-15N**, is generally employed in metabolic studies, nuclear magnetic resonance (NMR), and mass spectrometry to trace the molecule's metabolic fate, identify its binding partners, and elucidate its mechanism of action at a molecular level.

Liproxstatin-1 is a potent and selective inhibitor of ferroptosis, a form of regulated cell death characterized by iron-dependent lipid peroxidation.[1][2][3] It has demonstrated significant protective effects in various models of oxidative stress-related diseases, including ischemiareperfusion injury, neurodegenerative disorders, and acute kidney injury. [4][5] This guide summarizes key quantitative data, details experimental protocols from seminal studies, and provides visual representations of relevant biological pathways and workflows.

Quantitative Data Summary

The following tables provide a consolidated view of the quantitative data from various preliminary studies on Liproxstatin-1, facilitating easy comparison of its efficacy and experimental conditions.

Table 1: In Vitro Efficacy of Liproxstatin-1



Cell Line	Ferroptosis Inducer	Liproxstatin-1 Concentration	Effect	Reference
Gpx4-/- Cells	-	22 nM (IC50)	Inhibition of cell growth	[6][7]
Gpx4-/- Cells	-	50 nM	Complete prevention of lipid peroxidation	[6][7]
Gpx4-/- Cells	BSO (10 μM), Erastin (1 μM), RSL3 (0.5 μM)	200 nM	Dose-dependent protection against cell death	[6][7]
U251 Cells	A1331852 + S63845	Not specified	Reduction of cell death	[6]
Caco-2 Cells	Hypoxia/Reoxyg enation	200 nM	Decreased cell death, increased TEER	[8]
K562 Leukemia Cells	-	10 μM and 20 μM	Inhibition of proliferation, cell cycle arrest	[9]

Table 2: In Vivo Efficacy of Liproxstatin-1



Animal Model	Condition	Liproxstatin-1 Dosage	Effect	Reference
GreERT2; Gpx4fl/fl mice	Gpx4 knockdown	10 mg/kg; i.p.	Significantly extended survival, delayed ferroptosis in tubular cells	[7]
MAFLD Mice	High-fat high- fructose diet	10 mg⋅kg ⁻¹ ⋅d ⁻¹ , ip	Reduced liver triglycerides, cholesterol, and lipid peroxidation markers	[10]
Ischemia/Reperf usion	Hepatic I/R	Not specified	Mitigated tissue injury	[6]
Myocardial I/R Mice	Ischemia/Reperf usion	Not specified	Reduced myocardial infarct sizes	[11]

Experimental Protocols

This section details the methodologies for key experiments cited in the preliminary studies of Liproxstatin-1.

1. Cell Viability Assay

- Objective: To assess the protective effect of Liproxstatin-1 against ferroptosis-induced cell death.
- Cell Seeding: Plate cells (e.g., Gpx4-/- cells, U251, or K562) in 96-well plates at a suitable density.[9][12]

Treatment:

 Pre-treat cells with varying concentrations of Liproxstatin-1 (e.g., 50 nM, 200 nM) for a specified duration (e.g., 12 or 24 hours).[6][8][9]



Induce ferroptosis using agents like RSL3 (0.5 μM), Erastin (1 μM), or BSO (10 μM).[6][7]
 For some studies, cell death is induced by other means, such as a combination of S63845 and A1331852.[6]

Assessment:

- After the treatment period (e.g., 24, 48, or 72 hours), assess cell viability using a reagent such as AquaBluer or a CCK-8 kit according to the manufacturer's instructions.[6][8][9]
- Measure absorbance or fluorescence using a microplate reader.
- Data Analysis: Normalize the data to untreated controls to calculate cell viability percentages.
- 2. In Vivo Mouse Model of Metabolic Dysfunction-Associated Fatty Liver Disease (MAFLD)
- Objective: To evaluate the therapeutic effect of Liproxstatin-1 in a mouse model of MAFLD. [10]
- Animal Model: C57BL/6J mice.[10]
- MAFLD Induction: Feed mice a high-fat diet with 30% fructose in their drinking water (HFHF) for 16 weeks.[10]
- Treatment:
 - Following the 16-week induction period, administer Liproxstatin-1 at a dose of 10 mg·kg⁻¹·d⁻¹ via intraperitoneal (i.p.) injection for 2 weeks.[10]
 - A control group receives a chow diet, and another HFHF group receives a vehicle control.
 [10]
- Outcome Measures:
 - Monitor body weight and liver weight.[10]
 - Measure liver levels of triglycerides, cholesterol, 4-hydroxynonenal (4-HNE), and malondialdehyde (MDA).[10]

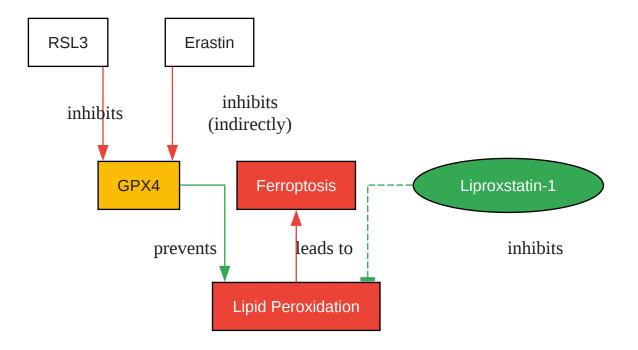


- Assess gene expression of lipid synthesis/oxidation markers (e.g., Pparα, Scd1, Fasn, Hmgcr, Cpt1a).[10]
- Evaluate insulin resistance, mitochondrial ROS content, and liver fibrosis.[10]
- Analyze markers of apoptosis (Bax/Bcl-xL ratio, TUNEL staining), pyroptosis (cleaved Caspase-1 and GSDMD), and necroptosis (phosphorylated MLKL).[10]
- 3. Langendorff Heart Perfusion for Ischemia/Reperfusion Injury Model
- Objective: To investigate the cardioprotective effects of Liproxstatin-1 against ischemia/reperfusion (I/R) injury.[11]
- Animal Model: Mice.[11]
- Procedure:
 - Anesthetize mice (e.g., ketamine 80 mg/kg i.p. and xylazine 8 mg/kg i.p.).[11]
 - Excise hearts and arrest them in ice-cold buffer.[11]
 - Mount the aorta on a Langendorff apparatus and perfuse with Krebs-Henseleit buffer.
 - Induce global ischemia by stopping the perfusion, followed by reperfusion.
- Treatment: Administer Liproxstatin-1 at the onset of reperfusion.[11]
- Outcome Measures:
 - Measure myocardial infarct size.[11]
 - Assess mitochondrial structural integrity and function.[11]
 - Analyze protein levels of VDAC1, VDAC2/3, and GPX4.[11]
 - Measure mitochondrial reactive oxygen species (ROS) production.



Visualizations: Signaling Pathways and Experimental Workflows

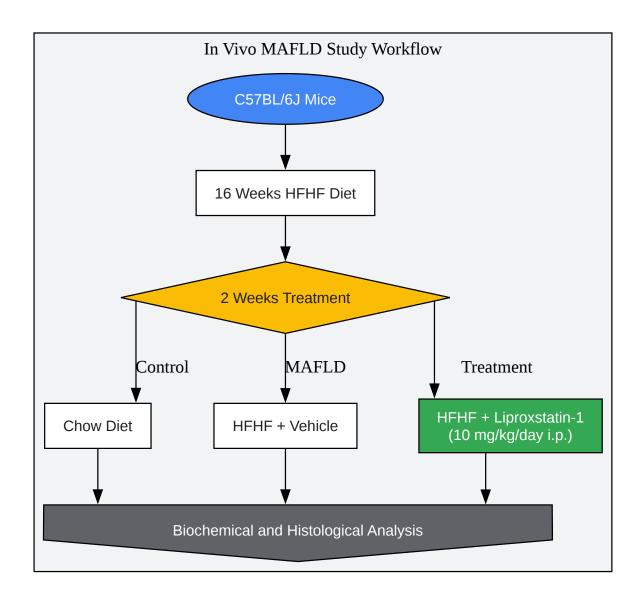
The following diagrams, generated using the DOT language, illustrate key mechanisms and processes related to Liproxstatin-1's function.



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Caption: Mechanism of Liproxstatin-1 in inhibiting ferroptosis.

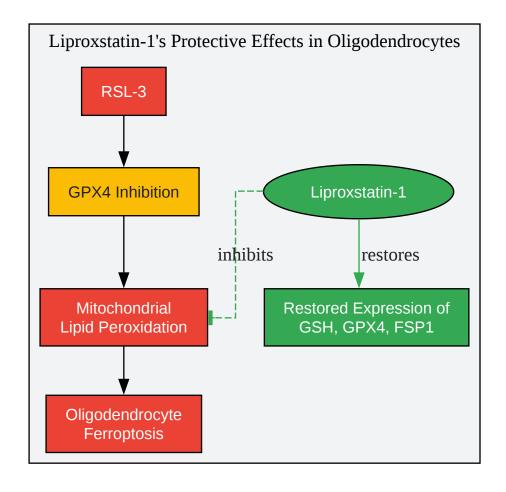




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Caption: Experimental workflow for the in vivo MAFLD mouse model.





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Caption: Liproxstatin-1's dual action in protecting oligodendrocytes.

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